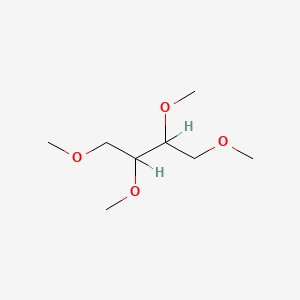

1,2,3,4-Tetramethoxybutane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3011-85-6 |

|---|---|

Molekularformel |

C8H18O4 |

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

1,2,3,4-tetramethoxybutane |

InChI |

InChI=1S/C8H18O4/c1-9-5-7(11-3)8(12-4)6-10-2/h7-8H,5-6H2,1-4H3 |

InChI-Schlüssel |

UOTINMFZLVZNEW-UHFFFAOYSA-N |

SMILES |

COCC(C(COC)OC)OC |

Kanonische SMILES |

COCC(C(COC)OC)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,2,3,4 Tetramethoxybutane

Direct Synthesis Approaches to 1,2,3,4-Tetramethoxybutane

Direct synthesis of this compound invariably starts from butane-1,2,3,4-tetrol (B1171214), which exists as stereoisomers such as erythritol (B158007) and threitol. The core of these methods is the complete methylation, or permethylation, of all four hydroxyl groups.

Alkylation Strategies for Vicinal Diols

The most prevalent method for the synthesis of this compound is through alkylation of butane-1,2,3,4-tetrol, a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups by a strong base to form alkoxides, which then act as nucleophiles, attacking a methylating agent.

A widely used and effective method for the permethylation of polyols is the procedure developed by Ciucanu and Kerek. This method employs a slurry of sodium hydroxide (B78521) (NaOH) in a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO), with methyl iodide (CH₃I) serving as the methylating agent. The strong basicity of the NaOH/DMSO system is sufficient to deprotonate all four hydroxyl groups of butane-1,2,3,4-tetrol, facilitating a complete and exhaustive methylation.

The reaction proceeds as follows:

HO(CH₂) (CHOH)₂ (CH₂)OH + 4 CH₃I + 4 NaOH → CH₃O(CH₂) (CHOCH₃)₂ (CH₂)OCH₃ + 4 NaI + 4 H₂O

Key parameters influencing the yield and completeness of the reaction include the stoichiometry of the reagents, reaction temperature, and reaction time. An excess of both the base and the methylating agent is typically used to drive the reaction to completion.

Table 1: Representative Alkylation Conditions for the Synthesis of this compound

| Starting Material | Base | Methylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Butane-1,2,3,4-tetrol | Sodium Hydroxide | Methyl Iodide | DMSO | Room Temperature | 2 | >95 |

| Erythritol | Sodium Hydride | Methyl Iodide | THF/DMF | 0 to RT | 12 | High |

| Threitol | Silver(I) Oxide | Methyl Iodide | DMF | Room Temperature | 24 | Good |

Note: The data in this table is compiled from general knowledge of permethylation reactions of polyols and may not represent specific optimized conditions for this compound.

Another classical method for the methylation of polyols is the Purdie methylation, which utilizes methyl iodide in the presence of silver(I) oxide (Ag₂O). While effective, this method is often more expensive due to the use of a silver salt.

Phase-transfer catalysis offers an alternative approach to facilitate the alkylation of diols and polyols. Catalysts such as tetra-n-butylammonium bromide (TBAB) can be employed in a biphasic system (e.g., aqueous NaOH and an organic solvent) to transport the alkoxide ions into the organic phase where the reaction with the methylating agent occurs.

Reductive Methylation Pathways

Reductive methylation is a well-established method for the N-methylation of amines, but its application for the O-methylation of polyols to form ethers like this compound is not a standard or direct pathway. The typical reagents for reductive amination, such as formaldehyde (B43269) and a reducing agent (e.g., sodium borohydride (B1222165) or formic acid in the Eschweiler-Clarke reaction), are designed to form carbon-nitrogen bonds. The direct reductive methylation of hydroxyl groups to form ethers is not a mechanistically favored process under these conditions. Therefore, this pathway is not considered a viable direct synthesis route for this compound.

Novel Catalyst Systems in this compound Formation

Research into novel catalyst systems for O-methylation is an active area, though specific applications to the synthesis of this compound are not widely reported. Advances in catalysis for etherification reactions often focus on greener and more efficient alternatives to traditional methods. For instance, the use of dimethyl carbonate (DMC) as a non-toxic methylating agent in conjunction with various catalysts is gaining attention. Catalytic systems for this purpose can include basic zeolites, hydrotalcites, and ionic liquids. These catalysts can activate the hydroxyl groups of the polyol and facilitate the methylation reaction with DMC, often under elevated temperatures and pressures.

Table 2: Potential Novel Catalytic Systems for O-Methylation

| Methylating Agent | Catalyst Type | Example Catalyst | Advantages |

| Dimethyl Carbonate | Solid Base | Hydrotalcite | Green reagent, recyclable catalyst |

| Dimethyl Carbonate | Ionic Liquid | [bmim][OH] | Tunable properties, potential for high selectivity |

| Trimethyl Phosphate | Lewis/Brønsted Acid | Iron Triflate | Solvent-free conditions |

Note: This table represents general trends in O-methylation catalysis and does not necessarily reflect established methods for the synthesis of this compound.

Indirect Synthesis Routes and Precursor Chemistry

While direct methylation of butane-1,2,3,4-tetrol is the most straightforward approach, indirect routes involving the transformation of other butane (B89635) derivatives are theoretically possible, though not commonly employed for the synthesis of this compound.

Transformation of Butane-1,2,3,4-tetrol Derivatives

One could envision a multi-step synthesis starting with selectively protected butane-1,2,3,4-tetrol. For example, two of the four hydroxyl groups could be protected, followed by methylation of the remaining free hydroxyls. Subsequent deprotection and methylation of the newly freed hydroxyl groups would lead to the final product. However, this approach is more laborious and offers little advantage over the direct permethylation of the unprotected tetrol.

Another hypothetical pathway could involve the conversion of the hydroxyl groups to better leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with sodium methoxide. This would constitute a four-fold Williamson ether synthesis.

Reaction Scheme:

Butane-1,2,3,4-tetrol + 4 TsCl → Butane-1,2,3,4-tetrayl tetrakis(4-toluenesulfonate)

Butane-1,2,3,4-tetrayl tetrakis(4-toluenesulfonate) + 4 NaOCH₃ → this compound + 4 NaOTs

This route is generally less efficient than direct methylation due to the additional steps involved.

Multi-Step Conversions Leading to this compound

The construction of this compound is typically achieved through a multi-step sequence that involves the formation of a C4 backbone with oxygen functionalities, followed by methylation. A common and effective strategy begins with commercially available tartaric acid or its esters, which provide a readily available source of the C4 backbone with the desired stereochemistry. nih.gov

A representative multi-step synthesis can be outlined as follows:

Protection of Diols : Starting with a chiral precursor like dimethyl L-tartrate, the vicinal diols are protected. researchgate.net This is a critical step to ensure regioselectivity in subsequent reactions.

Reduction of Ester Groups : The ester functionalities are then reduced to primary alcohols. This creates the parent 1,2,3,4-butanetetrol scaffold, with the stereocenters corresponding to the starting tartrate. nist.gov

Permethylation : The final step is the exhaustive methylation of the four hydroxyl groups to form the target this compound. The Williamson ether synthesis is a classic and widely used method for this transformation, employing a strong base (like sodium hydride) to generate the alkoxide ions, which then react with a methylating agent such as methyl iodide. masterorganicchemistry.comwikipedia.orglibretexts.org

This sequence allows for the preparation of specific stereoisomers of this compound, dictated by the choice of the starting tartaric acid enantiomer (L- or D-). nih.gov

Stereoselective Synthesis of this compound Stereoisomers

Control over the absolute and relative stereochemistry of the two chiral centers in this compound is paramount for its application in asymmetric synthesis. Methodologies to achieve this control include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more reactions. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, a chiral auxiliary can be used to establish the desired stereocenters on the C4 backbone before the methoxy (B1213986) groups are introduced.

For instance, auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be used in alkylation or aldol (B89426) reactions to build the carbon skeleton with high diastereoselectivity. nih.gov Once the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org The resulting stereodefined polyol is then methylated to yield the enantiomerically enriched this compound.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a rigid chelate to direct electrophilic attack. |

| Pseudoephedrine | Asymmetric Alkylations | High crystallinity of derivatives aids purification. nih.gov |

| Camphorsultam | Various Asymmetric Transformations | Provides excellent stereocontrol and is readily available. |

This interactive table summarizes common chiral auxiliaries that exemplify the types of strategies used to control stereochemistry in multi-step syntheses.

Asymmetric Catalysis in Polyether Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.govrsc.org In the synthesis of polyethers, catalytic methods can be applied to create the chiral C-O bonds or to establish the stereocenters of the carbon backbone.

For example, catalytic asymmetric dihydroxylation of a suitable C4 alkene precursor, using osmium tetroxide with a chiral ligand (e.g., derivatives of dihydroquinidine), can produce a chiral butanetetrol. This intermediate is then methylated to give the target tetramethoxybutane. The choice of the chiral ligand dictates which enantiomer of the diol is formed, thus controlling the final stereochemistry of the product. iupac.org

Enantioselective and Diastereoselective Control in this compound Formation

Achieving precise enantioselective and diastereoselective control is the central challenge in synthesizing specific stereoisomers of this compound. The most direct strategy relies on a "chiral pool" approach, starting with enantiomerically pure precursors like tartaric acid. nih.gov This method directly translates the stereochemistry of the starting material to the final product.

Alternatively, substrate-controlled diastereoselective reactions can be employed. For example, the reduction of a chiral diketone precursor can proceed with high diastereoselectivity, influenced by the existing stereocenter(s) and the choice of reducing agent. Similarly, aldol reactions using chiral aldehydes or enolates can establish the relative stereochemistry of the two hydroxyl groups with high control. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Solvent-Free and Low-Energy Methodologies

Key areas for green improvements in the synthesis of this compound include the methylation step and the use of alternative energy sources.

Greener Methylating Agents: Traditional methylation using reagents like dimethyl sulfate (B86663) or methyl iodide is highly effective but involves toxic substances and produces stoichiometric amounts of salt waste. unravel-bbi.eu A greener alternative is dimethyl carbonate (DMC). nih.gov DMC is non-toxic, biodegradable, and reacts with catalytic amounts of a base, avoiding large salt byproducts. nih.govresearchgate.net The reaction often requires higher temperatures, but the improved safety and environmental profile are significant advantages. nih.gov The use of phase-transfer catalysts can also enhance the efficiency of methylation under milder conditions. nih.gov

Low-Energy Approaches: Microwave-assisted synthesis has emerged as a powerful tool for reducing reaction times and energy consumption. wikipedia.org The Williamson ether synthesis, for instance, can be significantly accelerated using microwave irradiation, transforming reactions that might take hours under conventional reflux into procedures that are completed in minutes. wikipedia.org Additionally, developing solvent-free reaction conditions, where the reaction is run neat or in a melt phase, can drastically reduce solvent waste and simplify purification. unravel-bbi.eursc.org

Table 2: Comparison of Methylation Methods

| Method | Methylating Agent | Typical Conditions | Green Chemistry Considerations |

|---|---|---|---|

| Williamson Synthesis | Methyl Iodide (CH₃I) | NaH, THF/DMF | Uses toxic reagent, produces salt waste. masterorganicchemistry.com |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Base, solvent | Highly toxic and carcinogenic reagent. unravel-bbi.eu |

| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | High temp, catalyst | Non-toxic, biodegradable, catalytic base reduces waste. nih.govresearchgate.net |

This interactive table compares different methylation methods based on their reagents, conditions, and adherence to green chemistry principles.

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts.

The Williamson ether synthesis, being a substitution reaction, inherently has an atom economy of less than 100% due to the formation of a salt byproduct. wikipedia.orgbyjus.com For the synthesis of this compound from butane-1,2,3,4-tetrol using a traditional base like sodium hydride (NaH) and a methylating agent like methyl iodide (CH₃I), the balanced chemical equation is:

C₄H₁₀O₄ + 4 NaH + 4 CH₃I → C₈H₁₈O₄ + 4 NaI + 4 H₂

The atom economy for this process is calculated by dividing the molecular weight of the desired product (this compound) by the sum of the molecular weights of all reactants.

Atom Economy Calculation:

Molecular Weight of C₈H₁₈O₄ (Product): 178.23 g/mol

Sum of Molecular Weights of Reactants:

C₄H₁₀O₄ (Butane-1,2,3,4-tetrol): 122.12 g/mol

4 x NaH (Sodium Hydride): 4 x 24.00 g/mol = 96.00 g/mol

4 x CH₃I (Methyl Iodide): 4 x 141.94 g/mol = 567.76 g/mol

Total Reactant Mass: 122.12 + 96.00 + 567.76 = 785.88 g/mol

% Atom Economy = (178.23 / 785.88) * 100 ≈ 22.68%

This low atom economy highlights a significant drawback of the traditional Williamson synthesis. The majority of the reactant mass is converted into byproducts, primarily sodium iodide (NaI) and hydrogen gas (H₂). While reaction yield is a crucial metric for efficiency, atom economy provides a broader perspective on the intrinsic efficiency and waste generation of the synthetic route itself.

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles (Stoichiometry) | Total Mass ( g/mol ) | Atoms Utilized in Product? |

| Reactants | |||||

| Butane-1,2,3,4-tetrol | C₄H₁₀O₄ | 122.12 | 1 | 122.12 | Yes |

| Sodium Hydride | NaH | 24.00 | 4 | 96.00 | No |

| Methyl Iodide | CH₃I | 141.94 | 4 | 567.76 | Yes (CH₃ groups only) |

| Total Reactant Mass | 785.88 | ||||

| Products | |||||

| This compound | C₈H₁₈O₄ | 178.23 | 1 | 178.23 | Desired Product |

| Sodium Iodide | NaI | 149.89 | 4 | 599.56 | Byproduct |

| Hydrogen | H₂ | 2.02 | 4 | 8.08 | Byproduct |

| Total Product Mass | 785.87 | ||||

| Atom Economy (%) | 22.68% |

Sustainable Reagent Selection

The principles of green chemistry guide the selection of reagents to minimize environmental impact and enhance safety. alfa-chemistry.com This involves prioritizing renewable feedstocks, reducing the use of hazardous substances, and choosing catalysts over stoichiometric reagents.

Starting Material: Butane-1,2,3,4-tetrol The precursor, butane-1,2,3,4-tetrol, exists as two common diastereomers: erythritol and threitol. wikipedia.orgwikipedia.org Erythritol, in particular, represents a sustainable feedstock. It is a naturally occurring sugar alcohol found in some fruits and fermented foods. nih.gov Commercially, it is produced via the fermentation of glucose derived from renewable resources like corn starch, making it an excellent example of a bio-based starting material. wikipedia.org

Methylating Agents The choice of methylating agent is critical from a sustainability and safety perspective.

Traditional Reagents: Methyl halides (like methyl iodide) and dimethyl sulfate are highly effective but are also toxic and generate significant amounts of salt waste. nih.gov Dimethyl sulfate, in particular, is a potent alkylating agent and is considered carcinogenic.

Green Alternative: Dimethyl Carbonate (DMC): Dimethyl carbonate (DMC) is recognized as a green methylating reagent. nih.gov It is non-toxic, biodegradable, and can be produced through sustainable processes. When used for methylation, it offers high selectivity and produces benign byproducts. For example, in the methylation of an alcohol (ROH), the reaction with DMC in the presence of a catalytic base can produce the methylated product (ROCH₃), methanol, and carbon dioxide, avoiding the formation of inorganic salts. nih.gov

Interactive Data Table: Comparison of Methylating Agents

| Reagent | Formula | Key Characteristics | Sustainability Profile |

| Methyl Iodide | CH₃I | Highly reactive, volatile | Poor: High atom economy penalty (forms NaI), toxic. |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Highly reactive, effective | Poor: Highly toxic (carcinogenic), produces sulfate waste. |

| Dimethyl Carbonate | (CH₃)₂CO₃ | Moderately reactive, requires catalyst | Excellent: Non-toxic, biodegradable, produced via green routes, avoids salt byproduct formation. nih.gov |

Bases and Solvents The use of a stoichiometric base like sodium hydride (NaH) contributes to poor atom economy and generates flammable hydrogen gas. masterorganicchemistry.com Catalytic amounts of a weaker base, often sufficient when using greener reagents like DMC, would be a more sustainable approach. nih.gov

Solvents are also a key consideration. Traditional solvents for Williamson ether synthesis, such as tetrahydrofuran (B95107) (THF), are effective but have environmental and safety concerns. Greener solvent alternatives derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are increasingly preferred. sigmaaldrich.com 2-MeTHF is derived from biomass (like corncobs), has limited miscibility with water (easing separation), and is less prone to forming explosive peroxides than THF. sigmaaldrich.com

Based on a comprehensive search of available scientific literature and spectroscopic databases, there is currently insufficient detailed experimental data to construct an article on the advanced spectroscopic and structural characterization of this compound that adheres to the specific and detailed outline requested.

The required in-depth analysis, including high-resolution 1H, 13C, and 2D NMR data, specific conformational analysis from NMR coupling constants, dynamic NMR studies on rotational barriers, and detailed vibrational mode assignments from IR and Raman spectra for identifying conformational isomers of this compound, is not available in the public domain.

While general principles of NMR auremn.org.brnih.gov and vibrational spectroscopy su.seumsystem.edus-a-s.orgumsystem.edu, as well as spectroscopic characteristics of the ether functional group rockymountainlabs.comspectroscopyonline.comlibretexts.orgpressbooks.pub and conformational analysis of similar molecules like butane byjus.comlibretexts.orgbris.ac.uk, are well-documented, the strict requirement to focus solely on this compound and not introduce information from other compounds prevents the generation of a scientifically accurate and non-speculative article.

Publicly accessible chemical databases confirm the existence of this compound and provide basic information such as its molecular formula and mass spectrometry data nih.gov. However, the specific, advanced spectroscopic studies needed to populate the requested article outline have not been published or are not readily accessible. Therefore, it is not possible to provide the detailed research findings and data tables as instructed.

Advanced Spectroscopic and Structural Characterization of 1,2,3,4 Tetramethoxybutane

X-ray Crystallography of 1,2,3,4-Tetramethoxybutane Derivatives

A molecule's conformation, the spatial arrangement of its atoms, can vary significantly between its solid and solution states. Single-crystal X-ray diffraction provides an unambiguous depiction of the molecule's conformation as it exists in the crystal lattice. rsc.orgresearchgate.netrsc.org For a flexible molecule like this compound, with multiple rotatable single bonds, numerous conformations are possible. An X-ray crystallographic study would reveal the preferred solid-state conformation, which is influenced by the molecule's intrinsic electronic and steric properties, as well as the stabilizing forces of the crystal packing. rsc.orgresearchgate.netrsc.org This analysis would precisely define the torsion angles along the butane (B89635) backbone and the orientation of the four methoxy (B1213986) groups, providing a static snapshot of its three-dimensional structure.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal, a phenomenon known as crystal packing. mdpi.comnih.goviucr.org This arrangement is governed by a network of intermolecular interactions, such as van der Waals forces and, in some cases, weaker hydrogen bonds. For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by van der Waals interactions between the hydrocarbon portions of the molecules and dipole-dipole interactions involving the ether oxygen atoms. A detailed crystallographic analysis would identify and characterize these interactions, revealing the supramolecular architecture of the solid state. Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and density. mdpi.com

Mass Spectrometry Techniques in Elucidating this compound Fragmentation Pathways

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through the analysis of fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. fiveable.melibretexts.orgnih.govacs.org By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. libretexts.orgyoutube.com For this compound (C8H18O4), the theoretical exact mass can be calculated with high precision. Experimental HRMS data would confirm this elemental composition by providing a measured mass that is extremely close to the theoretical value, thereby distinguishing it from other potential isomers or compounds with the same nominal mass.

| Property | Value |

| Molecular Formula | C8H18O4 |

| Exact Mass | 178.1205 g/mol |

Interactive Data Table: This table displays the key high-resolution mass spectrometry data for this compound.

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the resulting fragment ions are analyzed. nih.govethz.chmdpi.comutmb.eduwikipedia.org This multi-stage analysis provides detailed structural information by revealing how a molecule breaks apart. In a hypothetical tandem MS experiment on the molecular ion of this compound (m/z 178), characteristic fragmentation pathways for ethers would be expected. chemed.studypearson.comuni-saarland.delibretexts.org Cleavage of the C-C bonds in the butane backbone and the C-O bonds of the methoxy groups would lead to a series of fragment ions. The analysis of these fragments would allow for the reconstruction of the original molecule's connectivity, thus confirming the structure of this compound.

The electron ionization mass spectrum of this compound shows several key fragments that help in elucidating its structure. The fragmentation of ethers is characterized by alpha-cleavage (cleavage of a bond adjacent to the oxygen atom) and cleavage of the C-O bond.

| m/z | Proposed Fragment |

| 147 | [M - OCH3]+ |

| 117 | [M - CH2OCH3 - OCH3]+ |

| 89 | [CH(OCH3)CH2OCH3]+ |

| 75 | [CH(OCH3)2]+ |

| 45 | [CH2OCH3]+ |

Interactive Data Table: This table outlines the major fragment ions observed in the mass spectrum of this compound and their proposed structures, illustrating the fragmentation pathways.

Chemical Reactivity and Mechanistic Investigations of 1,2,3,4 Tetramethoxybutane

Reactivity in Acid-Catalyzed Transformations

The presence of lone pairs of electrons on the oxygen atoms of the methoxy (B1213986) groups makes 1,2,3,4-tetramethoxybutane basic and susceptible to protonation in acidic media. This initial protonation is the key step that activates the molecule for subsequent reactions such as cleavage of the methoxy groups and potential intramolecular rearrangements.

In the presence of a strong acid, the ether oxygens of this compound can be protonated, forming oxonium ions. This transformation converts the methoxy group into a good leaving group (methanol). The subsequent cleavage of the carbon-oxygen bond can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate.

For this compound, the secondary carbons (C2 and C3) are more likely to undergo cleavage via an SN1-type mechanism due to the potential for the formation of relatively stable secondary carbocation intermediates. These carbocations can be stabilized by resonance with the adjacent oxygen atoms. The primary methoxy groups at C1 and C4 are more likely to be cleaved via an SN2 mechanism, involving the attack of a nucleophile on the less sterically hindered carbon atom.

Illustrative Data on Acid-Catalyzed Cleavage of Ethers:

| Ether Type | Acid Catalyst | Typical Conditions | Predominant Mechanism | Expected Products from this compound |

| Primary Alkyl Ether | HBr, HI | Concentrated, heat | SN2 | 1,2,3,4-tetrabromobutane and methanol |

| Secondary Alkyl Ether | H2SO4, H2O | Dilute, heat | SN1 | Butane-1,2,3,4-tetraol and methanol |

This table presents generalized data for ether cleavage and hypothesizes the expected products for this compound based on these principles.

Following the formation of a carbocation intermediate during acid-catalyzed cleavage, intramolecular rearrangements can occur. In the case of this compound, a hydride shift from an adjacent carbon to the carbocation center could lead to a more stable carbocation. For instance, if a carbocation is formed at C2, a hydride shift from C3 could occur. However, given the symmetry of the molecule, such rearrangements would likely lead to a mixture of constitutional isomers of partially demethylated products.

Another possibility is an intramolecular cyclization reaction. If one of the terminal methoxy groups is cleaved to form a primary carbocation, an internal oxygen atom could act as a nucleophile, leading to the formation of a cyclic ether, such as a substituted tetrahydrofuran (B95107). The facility of such a reaction would depend on the stability of the resulting ring system.

Oxidative and Reductive Reactivity of this compound

The reactivity of this compound towards oxidation and reduction is centered on the carbon-hydrogen bonds and the carbon-oxygen bonds of the ether functionalities.

Ethers are generally resistant to mild oxidizing agents. However, under more vigorous conditions, oxidation can occur at the carbon atom adjacent to the ether oxygen. For this compound, this would involve the carbons of the butane (B89635) backbone. The reaction likely proceeds via a free-radical mechanism, initiated by the abstraction of a hydrogen atom. The resulting radical is stabilized by the adjacent oxygen atom.

Controlled oxidation could potentially lead to the formation of various oxygenated products, including hemiacetals, esters, and lactones, depending on the oxidant used and the reaction conditions. For example, selective oxidation could potentially target one of the secondary C-H bonds, leading to the introduction of a carbonyl group.

Catalytic hydrogenation of ethers typically requires harsh conditions to cleave the C-O bond. In the case of this compound, hydrogenation would likely result in the formation of butane and methanol. This reaction is a form of hydrogenolysis.

Dehydrogenation, the removal of hydrogen, is not a typical reaction for acyclic ethers under standard conditions. However, catalytic dehydrogenation at high temperatures could potentially lead to the formation of unsaturated ethers. For instance, dehydrogenation across the C2-C3 bond could yield 1,2,3,4-tetramethoxy-2-butene. The feasibility and selectivity of such a reaction would be highly dependent on the catalyst employed. Non-oxidative dehydrogenation of butane is a known industrial process, and similar principles could be applied. researchgate.netrsc.org

Hypothetical Research Findings on Dehydrogenation:

| Catalyst | Temperature (°C) | Pressure (atm) | Potential Product |

| Pt/Al2O3 | 500-600 | 1-10 | 1,2,3,4-Tetramethoxy-2-butene |

| Cr2O3/ZrO2 | 550-650 | 1-5 | Mixture of unsaturated ethers |

Nucleophilic and Electrophilic Reactions Involving this compound

The electron-rich oxygen atoms of the methoxy groups in this compound can act as nucleophiles or Lewis bases. They can coordinate to electrophilic centers such as metal cations or Lewis acids. This coordination can activate the molecule for further reactions.

Conversely, the carbon atoms of the butane backbone are generally not strong electrophilic centers. However, in the presence of a strong acid, protonation of an ether oxygen can make the adjacent carbon atom electrophilic and susceptible to attack by a nucleophile, as discussed in the context of acid-catalyzed cleavage.

The molecule itself is not a typical electrophile. For it to participate in electrophilic reactions, it would likely need to be transformed into a reactive intermediate, such as a carbocation.

Functionalization at Alkyl Chains

Research specifically detailing the functionalization of the alkyl chains of this compound is scarce. In principle, functionalization would involve reactions that target the C-H bonds of the butane backbone. Reactions such as radical halogenation could potentially introduce functional groups, but the presence of four electron-donating methoxy groups would influence the regioselectivity and stability of any radical or carbocation intermediates formed along the reaction pathway. The methoxy groups may also be susceptible to reaction under harsh conditions, leading to a complex mixture of products.

Ether Linkage Stability and Lability

The stability of the ether linkages is a critical aspect of the reactivity of this compound. Ethers are generally known for their chemical stability and resistance to cleavage, making them useful as solvents and protecting groups in organic synthesis. wikipedia.org However, they can undergo cleavage under specific, typically harsh, conditions.

Acid-Catalyzed Cleavage: The most common method for cleaving ethers involves treatment with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). unacademy.com The mechanism begins with the protonation of the ether oxygen, forming a good leaving group (an alcohol). unacademy.com A nucleophilic substitution reaction then follows, where the halide ion attacks the adjacent carbon atom. wikipedia.org For a polyether like this compound, this reaction would likely proceed sequentially, cleaving the methoxy groups to form corresponding alcohols and methyl halides. The reaction can be described by either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediate. wikipedia.org

Base-Mediated Cleavage: Cleavage of ethers using bases is less common and requires very strong bases, such as organolithium compounds. wikipedia.org The reaction typically proceeds via an elimination mechanism. Cyclic ethers are more susceptible to this type of cleavage than acyclic ethers like this compound. wikipedia.org

Reaction Kinetics and Thermodynamics

Rate Law Determinations for Specific Reactions

To understand the mechanism of a reaction involving this compound, one would first need to determine the reaction's rate law. The rate law is an equation that relates the rate of the reaction to the concentration of the reactants. pbworks.com For a hypothetical reaction, such as the acid-catalyzed hydrolysis of one of the ether groups:

This compound + H(_3)O → Products

The rate law would take the form:

Rate = k [this compound] [H(_3)O]

Where k is the rate constant, and m and n are the reaction orders with respect to each reactant. 9afi.com These orders must be determined experimentally, often using the method of initial rates. khanacademy.orgyoutube.com This method involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and measuring the initial reaction rate for each. youtube.com By comparing the rates between experiments, the exponents (m, n) can be determined. youtube.com

Table 1: Hypothetical Data for Rate Law Determination of an Ether Cleavage Reaction

This interactive table illustrates how experimental data would be used to determine the reaction order.

| Experiment | Initial [this compound] (M) | Initial [H] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10 |

| 2 | 0.20 | 0.10 | 3.0 x 10 |

| 3 | 0.10 | 0.20 | 6.0 x 10 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Activation Energy and Transition State Analysis

The rate of a chemical reaction is highly dependent on temperature, a relationship described by the Arrhenius equation. libretexts.org This equation introduces the concept of activation energy (E_a), which is the minimum energy required for reactants to overcome an energy barrier and transform into products. msu.eduutdallas.edu A higher activation energy corresponds to a slower reaction rate.

The Arrhenius equation is given by:

k = A e(-E_a/RT)

Where k is the rate constant, A is the pre-exponential factor (related to collision frequency and orientation), E_a is the activation energy, R is the gas constant, and T is the absolute temperature. libretexts.org By measuring the rate constant at different temperatures, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T. libretexts.org

The peak of the energy barrier represents the transition state , an unstable, high-energy arrangement of atoms that is intermediate between reactants and products. utdallas.edu Modern computational chemistry methods can be used to model the geometry and energy of the transition state, providing insight into the reaction mechanism at a molecular level. youtube.com

Equilibrium Studies of Reversible Reactions

If a reaction involving this compound is reversible, it will eventually reach a state of chemical equilibrium where the rates of the forward and reverse reactions are equal. At this point, the concentrations of reactants and products remain constant. The position of this equilibrium is described by the equilibrium constant (K_eq).

For a generic reversible reaction:

aA + bB ⇌ cC + dD

The equilibrium constant is given by:

K_eq = ([C][D]) / ([A][B])

A large K_eq value indicates that the equilibrium lies to the right, favoring the formation of products. A small K_eq value indicates that the reactants are favored. The equilibrium constant is related to the standard Gibbs free energy change (ΔG°) for the reaction, providing a link between thermodynamics and chemical equilibrium.

Theoretical and Computational Chemistry of 1,2,3,4 Tetramethoxybutane

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of molecules at the electronic level. For 1,2,3,4-tetramethoxybutane, these studies would provide critical insights into its stability, reactivity, and spectroscopic properties.

Electronic Structure and Bonding Analysis (DFT Calculations)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would involve calculating the electron density to determine the molecule's ground-state energy and the distribution of electrons. This would elucidate the nature of the covalent bonds between its carbon, oxygen, and hydrogen atoms, including bond lengths, bond angles, and dihedral angles. Such calculations would also yield information on the molecule's dipole moment and polarizability, which are key to understanding its interactions with other molecules and with electric fields.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An application of MO theory to this compound would involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO are crucial for predicting the molecule's chemical reactivity, including its potential as an electron donor or acceptor. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and the energy required for electronic excitation.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be validated against experimental data. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The predicted vibrational frequencies from IR and Raman spectra would correspond to the molecule's vibrational modes, providing a unique spectroscopic fingerprint. Theoretical NMR chemical shifts would aid in the interpretation of experimental NMR data for structure confirmation.

Conformational Analysis through Molecular Modeling

Due to the presence of multiple single bonds, this compound is expected to be a flexible molecule with numerous possible conformations. Molecular modeling is essential for exploring these conformational possibilities and identifying the most stable structures.

Energy Landscapes and Global Minima Identification

A thorough conformational analysis would involve mapping the potential energy surface of this compound as a function of its dihedral angles. This would reveal the various stable conformers (local minima) and the energy barriers for interconversion between them (saddle points). Identifying the global minimum energy conformation is crucial as it represents the most populated structure at low temperatures.

Force Field Development for Polyether Systems

Molecular mechanics simulations, which are used for conformational analysis of large and flexible molecules, rely on force fields. A force field is a set of parameters that describe the potential energy of a system. For a molecule like this compound, which can be considered a small polyether, the development of an accurate and specific force field would be beneficial for more extensive molecular dynamics simulations. This would involve parameterizing the force field to reproduce high-level quantum mechanical data or experimental results for related small molecules.

Dynamic Simulations of this compound Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. For a flexible molecule like this compound, MD simulations can reveal crucial information about its conformational landscape, flexibility, and interactions with its environment.

In a typical MD simulation of this compound, a force field (a set of parameters describing the potential energy of the system) is used to define the interactions between atoms. aip.org Simulations of related polyethers have shown that properties such as viscosity, diffusion, and the conformational preferences (e.g., the population of gauche versus trans conformers around the C-C and C-O bonds) are highly dependent on the chosen force field and simulation conditions. aip.org These simulations can predict how the molecule folds and changes shape in different environments, which is crucial for understanding its physical properties and reactivity. For instance, MD studies on polyethers are used to assess their compatibility with other substances and their potential as anti-migration liners in complex materials. ijche.com

The data generated from such simulations can provide quantitative insights into the molecule's behavior.

Interactive Table 1: Hypothetical Molecular Dynamics Simulation Output for this compound at 298 K. This table illustrates the type of data that would be obtained from an MD simulation, showing conformational preferences and a key transport property.

| Property | Description | Simulated Value |

| O-C-C-O Dihedral Angle | Torsional angle defining the backbone conformation. | Predominantly gauche conformation |

| C-O-C-C Dihedral Angle | Torsional angle involving the methoxy (B1213986) groups. | Mixed gauche and trans conformations |

| Self-Diffusion Coefficient | Measures the translational mobility of the molecule in a solvent. | 2.1 x 10⁻⁹ m²/s (in water) |

| Radius of Gyration | A measure of the molecule's compactness. | 3.5 Å |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for investigating the detailed pathways of chemical reactions. smu.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely mechanism, including the structures of all intermediates and transition states. britannica.com This approach allows for a fundamental understanding of reactivity that is often difficult to obtain through experimental methods alone.

Transition State Characterization

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on the lowest energy path between reactants and products. britannica.comvedantu.com According to transition state theory, the rate of a reaction is directly related to the concentration of this high-energy "activated complex". fiveable.mewikipedia.org Computational chemistry is used to locate and characterize these fleeting structures.

The process involves optimizing the molecular geometry to find a first-order saddle point on the PES. A key characteristic of a computationally verified transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the atomic movement that transforms reactants into products. vedantu.com For a reaction involving this compound, such as acid-catalyzed hydrolysis, computational methods would be used to determine the precise bond lengths and angles of the atoms involved in the bond-breaking and bond-forming steps at the transition state.

Interactive Table 2: Hypothetical Transition State Parameters for a Reaction of this compound. This table illustrates the typical geometric and energetic data used to characterize a transition state structure.

| Parameter | Description | Hypothetical Value |

| C-O Bond Length (cleaving) | The length of the ether bond being broken. | 1.85 Å (elongated from ~1.4 Å) |

| O-H Bond Length (forming) | The length of the new bond forming with a proton. | 1.20 Å |

| Imaginary Frequency | The single negative frequency indicating a true saddle point. | -350 cm⁻¹ |

| Activation Energy (ΔE‡) | The energy difference between the transition state and reactants. | +25 kcal/mol |

Energy Profiles of Reaction Pathways

A reaction energy profile is a graph that plots the change in potential energy as reactants are converted into products. libretexts.orgsavemyexams.com These diagrams provide a clear visualization of the energy landscape of a reaction, showing the relative energies of reactants, intermediates, transition states, and products. youtube.com The highest peak on the profile corresponds to the rate-determining step of the reaction. researchgate.net

For a multi-step reaction, the profile will show multiple peaks (transition states) and valleys (intermediates). researchgate.net By calculating the energy at each of these "stationary points" using quantum mechanical methods, a complete picture of the reaction's energetic feasibility and kinetics can be constructed. For this compound, one could compare the energy profiles for different potential reactions, such as oxidation at different carbon atoms, to predict which pathway is more favorable.

Interactive Table 3: Hypothetical Energy Profile Data for a Reaction Pathway of this compound. This table provides example energy values that would be used to construct a reaction energy profile diagram.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., this compound + H₃O⁺). | 0.0 |

| Transition State 1 (TS1) | The highest energy point leading to the first intermediate. | +25.0 |

| Intermediate | A temporary, stable species formed during the reaction. | +5.0 |

| Transition State 2 (TS2) | The energy barrier for the conversion of the intermediate to products. | +15.0 |

| Products | The final species formed after the reaction is complete. | -10.0 |

Solvation Effects in Reaction Simulations

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction mechanisms and rates. nih.gov Computational models are used to simulate these solvation effects. These models can be broadly categorized into two types: implicit and explicit.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which simplifies calculations. Explicit solvent models involve including a number of individual solvent molecules in the simulation box around the solute. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding, which are often critical. acs.org

For a polar molecule like this compound, the choice of solvent would be expected to significantly influence its reactivity. Computational studies on similar ether-based electrolytes show that the solvation structure—how solvent and ions arrange—is crucial for performance in applications like batteries. researchgate.netarxiv.org A simulation could reveal that a polar protic solvent stabilizes a charged transition state more effectively than a nonpolar solvent, thereby lowering the activation energy and accelerating the reaction.

Interactive Table 4: Hypothetical Solvation Effects on Activation Energy. This table illustrates how the calculated activation energy for a hypothetical reaction of this compound might change in different simulated environments.

| Environment | Computational Model | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Gas Phase | No solvent | 25.0 |

| Hexane | Implicit (Dielectric = 1.9) | 24.5 |

| Tetrahydrofuran (B95107) (THF) | Implicit (Dielectric = 7.5) | 21.0 |

| Water | Implicit (Dielectric = 78.4) | 17.5 |

| Water | Explicit (Box of 200 water molecules) | 18.0 |

Applications of 1,2,3,4 Tetramethoxybutane in Synthetic and Materials Science Research

Role as a Chemical Intermediate in Complex Organic Synthesis

The structure of 1,2,3,4-tetramethoxybutane, featuring four methoxy (B1213986) groups on a butane (B89635) backbone, suggests its potential as a versatile chemical intermediate. The methoxy groups can act as protecting groups for hydroxyl functionalities or as reactive sites for further chemical transformations.

Although specific examples for this compound are not extensively documented, its structural isomer, 1,1,4,4-tetramethoxybutane, has been identified as a key intermediate in the acid-catalyzed conversion of furan to benzofuran rsc.orgresearchgate.netresearchgate.net. In this process, 1,1,4,4-tetramethoxybutane is formed as the acetal (B89532) of succinaldehyde (B1195056) rsc.org. This role highlights the potential of tetramethoxybutanes to serve as stable precursors to reactive difunctional compounds. By analogy, this compound could potentially be a precursor to various butane-1,2,3,4-tetraol derivatives or other complex building blocks under specific reaction conditions. The controlled deprotection or substitution of its methoxy groups could yield polyfunctionalized butane backbones, which are valuable in the synthesis of natural products and pharmaceuticals.

In multi-step organic synthesis, intermediates that offer stability under certain conditions and selective reactivity under others are highly valuable. A related compound, 1,1,4,4-tetramethoxybutane, demonstrates this by protecting the aldehyde functionalities of succinaldehyde, thus preventing undesirable polymerization during subsequent reaction steps rsc.orgresearchgate.net. This acetal is stable in the acidic medium for a prolonged time, which is crucial for suppressing side reactions rsc.org. This suggests that this compound could similarly be employed in multi-step sequences where the controlled release of hydroxyl or carbonyl groups is required. Its stereochemistry could also be exploited to introduce chirality into target molecules, a critical aspect in modern asymmetric synthesis.

Exploration in Polymer and Materials Chemistry

The presence of multiple reactive sites in this compound suggests its potential for applications in polymer and materials chemistry, although specific research in this area is not widely reported.

With its four methoxy groups, this compound could theoretically serve as a monomer in polymerization reactions. For instance, under conditions that cleave the ether linkages, it could release a tetraol that can be used in the synthesis of polyesters or polyurethanes. Furthermore, its structure is analogous to other polyfunctional molecules used as cross-linking agents. Cross-linking is a critical process for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. For example, 1,2,3,4-diepoxybutane, a structurally related compound, is a known cross-linking agent that can form covalent bonds with biomolecules nih.gov. This suggests that with appropriate chemical modification, this compound could be converted into a reactive species capable of cross-linking various polymer matrices.

The incorporation of flexible alkyl ether chains into a polymer backbone can significantly influence its material properties. The butane backbone of this compound could impart flexibility, while the methoxy groups could enhance solubility in organic solvents. If used as a comonomer, it could disrupt the crystalline packing of a polymer, leading to materials with lower melting points and increased amorphous content. The specific impact on properties would depend on the polymer system and the concentration of the tetramethoxybutane-derived units.

Solvent Properties in Specialized Chemical Reactions

Ethers are known for their utility as solvents in a wide range of chemical reactions due to their general inertness and ability to solvate cations. Polyethers, such as crown ethers and glymes, exhibit enhanced coordination with metal cations, which can influence the reactivity and selectivity of organometallic reactions. While the solvent properties of this compound have not been specifically detailed, its structure suggests it could act as a multidentate ligand for metal ions. This could be advantageous in reactions where the sequestration or activation of metal cations is crucial. For instance, in reactions involving alkali metal reagents, a solvent with multiple ether functionalities can help to dissociate ion pairs, leading to more reactive "naked" anions.

The table below summarizes the potential applications based on the structural characteristics of this compound and analogies with related compounds.

| Application Area | Specific Role | Rationale | Supporting Evidence/Analogy |

| Synthetic Organic Chemistry | Precursor for Advanced Building Blocks | Can be a source of polyfunctionalized butane backbones. | Analogy with 1,1,4,4-tetramethoxybutane as an intermediate in benzofuran synthesis rsc.orgresearchgate.netresearchgate.net. |

| Utility in Multi-Step Methodologies | Methoxy groups can serve as protecting groups, offering stability and selective reactivity. | 1,1,4,4-tetramethoxybutane protects aldehyde groups from polymerization rsc.orgresearchgate.net. | |

| Polymer and Materials Chemistry | Monomer or Cross-linking Agent | Polyfunctionality allows for participation in polymerization and cross-linking reactions. | Structural similarity to other cross-linking agents like 1,2,3,4-diepoxybutane nih.gov. |

| Modifier of Material Properties | Incorporation can affect solubility, flexibility, and crystallinity. | General principles of polymer chemistry regarding the effect of flexible ether side chains. | |

| Specialized Chemical Reactions | Solvent or Ligand | Multiple ether oxygens can coordinate with metal cations, influencing reactivity. | Comparison with the known properties of glymes and other polyethers as solvents. |

Evaluation of Polarity and Coordinating Ability

The presence of ether oxygen atoms with lone pairs of electrons suggests that this compound can act as a Lewis base and a coordinating solvent. These oxygen atoms are capable of coordinating with metal cations and other Lewis acidic species. This coordinating ability is a key feature of polyether compounds and is fundamental to their application in various chemical transformations, including their use as phase-transfer catalysts or in the dissolution of salts in non-polar solvents. The multiple coordination sites in this compound may allow for chelation, enhancing its coordinating strength compared to simple ethers.

Application in Non-Aqueous Systems

The primary documented application of this compound in non-aqueous systems is as a chiral cosolvent in asymmetric synthesis. Specifically, its use with organolithium reagents highlights its stability and functionality in highly reactive, anhydrous environments. Organolithium reactions are typically conducted in non-aqueous, aprotic solvents, and the solubility and stabilizing effect of cosolvents like this compound are crucial for the reaction's success.

While its broader applications in other non-aqueous systems, such as in electrochemistry as an electrolyte component, are not well-documented for this specific molecule, the general properties of polyethers suggest potential utility. Ethers are often used in battery electrolytes due to their electrochemical stability and ability to solvate ions. However, research in this area has predominantly focused on polymeric ethers rather than small molecules like this compound.

Chiral Resolution and Separation Methodologies Utilizing this compound

A significant application of this compound is in the field of asymmetric synthesis, where the chiral enantiomer, specifically (S,S)-(−)-1,2,3,4-tetramethoxybutane (often abbreviated as TMB), is employed as a chiral cosolvent. Chiral solvents can induce enantioselectivity in chemical reactions by creating a chiral environment that differentiates between the transition states leading to the formation of two different enantiomers.

Research has shown that (S,S)-(−)-1,2,3,4-tetramethoxybutane is a superior cosolvent compared to other chiral auxiliaries, such as (S,S)-(+)-1,4-bis(dimethylamino)-2,3-dimethoxybutane (DDB), for differentiating between the enantiotopic faces of aldehydes in reactions with organolithium reagents. The effectiveness of a chiral solvent is measured by the enantiomeric excess (e.e.) of the product, which quantifies the preference for the formation of one enantiomer over the other.

The table below presents a comparison of the enantiomeric excess achieved in the reaction of various aldehydes with organolithium reagents in the presence of (S,S)-(−)-1,2,3,4-tetramethoxybutane (TMB) versus (S,S)-(+)-1,4-bis(dimethylamino)-2,3-dimethoxybutane (DDB).

| Aldehyde (R-CHO) | Organolithium Reagent (R'-Li) | Enantiomeric Excess (%) with TMB | Enantiomeric Excess (%) with DDB | Configuration of Major Product |

|---|---|---|---|---|

| Benzaldehyde (C6H5CHO) | n-Butyllithium (n-C4H9Li) | 30.0 | 19.0 | (+)-R |

| p-Tolualdehyde (4-CH3-C6H4CHO) | n-Butyllithium (n-C4H9Li) | 32.5 | 11.5 | (+) |

| o-Tolualdehyde (2-CH3-C6H4CHO) | n-Butyllithium (n-C4H9Li) | 45.3 | 10.5 | (+) |

| Mesitylaldehyde (2,4,6-(CH3)3-C6H2CHO) | n-Butyllithium (n-C4H9Li) | 23.0 | 2.3 | (+) |

The data clearly indicates that (S,S)-(−)-1,2,3,4-tetramethoxybutane is more effective in inducing chirality in these reactions, leading to significantly higher enantiomeric excesses. This enhanced stereodifferentiation is attributed to the specific coordination of the chiral solvent with the lithium cation of the organometallic reagent, which in turn influences the geometry of the transition state during the nucleophilic attack on the aldehyde.

It is important to note that while (S,S)-(−)-1,2,3,4-tetramethoxybutane is a potent chiral cosolvent, it is also described as being less readily separated from low-boiling and/or water-soluble products and somewhat less stable towards organolithium reagents compared to some other chiral auxiliaries.

Derivatives and Analogues of 1,2,3,4 Tetramethoxybutane

Synthesis of Substituted 1,2,3,4-Tetramethoxybutane Analogues

The synthesis of substituted analogues of this compound can be approached through various organic chemistry methodologies. These strategies often involve the modification of a precursor molecule, such as butane-1,2,3,4-tetraol or its stereoisomers, erythritol (B158007) and threitol.

Modifying the length of the carbon backbone of this compound can lead to a diverse range of polyether analogues.

Chain Elongation: A common strategy for chain elongation in polyethers involves the Williamson ether synthesis. This method would entail the reaction of a partially deprotonated butane-1,2,3,4-tetraol with a suitable alkyl halide. For instance, reacting the monosodium salt of this compound's precursor tetraol with a halo-ether could extend the chain. Another approach involves the ring-opening polymerization of cyclic ethers, such as tetrahydrofuran (B95107) (THF), initiated by a functionalized butane (B89635) derivative.

Chain Shortening: Strategies for chain shortening are generally more complex and less common than chain elongation. Oxidative cleavage of a terminal diol functionality, if present in a longer-chain analogue, could be a viable method. For example, treatment with a strong oxidizing agent like periodic acid or lead tetraacetate can cleave the carbon-carbon bond of a vicinal diol, resulting in two shorter aldehyde fragments. These fragments could then be further modified to yield the desired shortened polyether.

A hypothetical reaction scheme for the functionalization and chain modification of a butane-tetraol precursor is outlined below:

| Precursor | Reagent | Product | Transformation |

| Butane-1,2,3,4-tetraol | NaH, then CH3I | This compound | Permethylation |

| Monosodibutoxybutane | 2-chloroethoxymethane | Chain-extended polyether | Chain Elongation |

| Hexane-1,2,3,4,5,6-hexaol | HIO4 | Formyl-terminated shorter chains | Oxidative Cleavage |

The introduction of various functional groups onto the this compound backbone can significantly alter its chemical and physical properties. Functionalization can be achieved either by starting with a functionalized precursor or by modifying the this compound molecule itself.

One approach involves the partial methylation of butane-1,2,3,4-tetraol, leaving one or more hydroxyl groups available for further reaction. These free hydroxyl groups can be converted into a wide range of functional groups, including esters, amines, and halides. For example, esterification with an acyl chloride in the presence of a base would yield an ester derivative.

Another strategy is the direct functionalization of the polyether backbone. For instance, radical C-H activation could be employed to introduce new substituents. A recently developed method for the post-functionalization of polyethers involves a photoinduced C-H amidation, which could potentially be applied to introduce nitrogen-containing functionalities onto the this compound backbone.

The following table summarizes some potential functionalization reactions starting from a partially protected butane-tetraol:

| Starting Material | Reagent(s) | Functional Group Introduced |

| 1,2,3-Trimethoxybutan-4-ol | Acetyl chloride, pyridine | Acetate ester |

| 1,2,3-Trimethoxybutan-4-ol | Tosyl chloride, then NaN3 | Azide |

| 1,2,3-Trimethoxybutan-4-ol | SOCl2 | Chloride |

| This compound | N-chloro-N-sodiocarbamate, light | Amide (hypothetical) |

Investigation of Isomeric Tetramethoxybutanes

Isomers of this compound, including constitutional isomers and stereoisomers, are expected to exhibit distinct chemical and physical properties. The spatial arrangement of the methoxy (B1213986) groups plays a crucial role in determining the molecule's reactivity and conformational preferences.

The reactivity of tetramethoxybutane isomers is influenced by steric and electronic effects arising from the different arrangements of the methoxy groups. For example, in 2,2,3,3-tetramethoxybutane, the central C2-C3 bond is highly sterically hindered, which would likely decrease its reactivity in reactions involving this bond compared to the less hindered 1,2,3,4-isomer.

Diastereomers of this compound, arising from the chiral centers at C2 and C3, are also expected to have different reactivities. The relative orientation of the methoxy groups can influence the accessibility of reaction sites and the stability of transition states. For instance, the formation of a cyclic acetal (B89532) by reaction with a ketone would likely proceed at different rates and with different equilibrium constants for the meso and the chiral diastereomers of a precursor 1,2,3,4-butanetetraol.

A qualitative comparison of the expected reactivity of different tetramethoxybutane isomers is presented below:

| Isomer | Expected Relative Reactivity at Backbone | Rationale |

| This compound | Higher | Less steric hindrance along the C1-C4 chain. |

| 1,1,4,4-Tetramethoxybutane | Lower at C1 and C4 | Acetal groups are generally stable under neutral and basic conditions. |

| 2,2,3,3-Tetramethoxybutane | Lowest | Severe steric shielding of the central C2-C3 bond. |

The conformational preferences of tetramethoxybutane isomers can be analyzed using principles of stereochemistry, such as Newman projections along the C2-C3 bond. askfilo.commasterorganicchemistry.comkhanacademy.orglibretexts.org For this compound, rotation around the C2-C3 bond will lead to various staggered and eclipsed conformations. The relative energies of these conformers will be determined by a balance of steric and electrostatic interactions between the methoxy groups and the rest of the carbon chain.

The most stable conformation is expected to be a staggered arrangement where the bulky methoxy groups are anti-periplanar to each other to minimize steric repulsion. Gauche interactions between adjacent methoxy groups will lead to higher energy conformations.

For the diastereomers of this compound (derived from erythritol and threitol), the relative stereochemistry at C2 and C3 will dictate the accessible conformations and their relative energies. In the meso isomer (from erythritol), a conformation that places the two internal methoxy groups anti to each other may be favored. In the chiral isomers (from threitol), achieving a fully anti conformation of all four methoxy groups is not possible, leading to a different conformational landscape. These conformational differences can have a significant impact on the physical properties of the isomers, such as their dipole moments and melting points.

Polyether Structures with Related Backbones

The butane-1,2,3,4-tetraol core structure, from which this compound is derived, can serve as a building block for more complex polyether structures. The stereoisomers of butane-1,2,3,4-tetraol, namely erythritol (meso) and threitol (chiral), are readily available from biological sources and can be used as monomers in polymerization reactions. wikipedia.orgmdpi.com

For example, erythritol can be used to synthesize polyether polyols, which are important precursors for polyurethanes. nih.govmdpi.com The reaction of erythritol with epoxides, such as propylene (B89431) oxide or ethylene (B1197577) oxide, can lead to the formation of star-shaped polyethers with a butane-tetraol core. The properties of these polyethers, such as their viscosity and reactivity, will depend on the length and composition of the polyether arms.

Similarly, threitol can be used to create chiral polyethers. researchgate.net The incorporation of a chiral monomer like threitol into a polymer backbone can impart chirality to the resulting material, which can be useful in applications such as chiral chromatography or asymmetric catalysis. The synthesis of copolyesters containing threitol units has been reported, demonstrating the feasibility of incorporating this building block into polymeric structures. researchgate.net

The following table lists some examples of polyethers and related polymers that can be synthesized from butane-1,2,3,4-tetraol and its stereoisomers:

| Monomer | Co-monomer/Reagent | Polymer Type | Potential Application |

| Erythritol | Propylene Oxide | Star Polyether Polyol | Polyurethane foams |

| Threitol | Terephthaloyl chloride, 1,4-butanediol | Chiral Copolyester | Chiral materials |

| Erythritol Dicarbonate | Diamino-PEG | Non-isocyanate Polyurethane | Sustainable plastics |

Homologous Series Analysis

A homologous series is a group of compounds with the same functional group and similar chemical properties in which the successive members differ by a CH₂ group. An analysis of the homologous series of poly-methoxyalkanes, with this compound as a central member, reveals predictable trends in their physical properties. As the length of the carbon chain increases, the boiling point and density of these compounds are generally expected to rise due to the increase in molecular weight and stronger van der Waals forces.

Table 1: Physical Properties of the Homologous Series of Polymethoxyalkanes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,2-Dimethoxyethane (B42094) | C₄H₁₀O₂ | 90.12 | 85 | 0.867 (at 25°C) |

| 1,2,3-Trimethoxypropane (B1593376) | C₆H₁₄O₃ | 134.17 | 143.1 (at 760 mmHg) | 0.912 |

| This compound | C₈H₁₈O₄ | 178.23 | (not available) | (not available) |

Note: Experimental data for the boiling point and density of this compound is not consistently reported in publicly available literature.

The data clearly illustrates that with the addition of a methoxy group and a carbon atom to the backbone, from 1,2-dimethoxyethane to 1,2,3-trimethoxypropane, there is a significant increase in both boiling point and density. chemsrc.comcommonorganicchemistry.com This is a direct consequence of the increased molecular mass and the greater surface area, which lead to stronger intermolecular van der Waals forces that require more energy to overcome for the substance to transition into the gaseous phase. Following this established trend, it is reasonable to predict that this compound would exhibit a higher boiling point and density than 1,2,3-trimethoxypropane.

Heteroatom-Substituted Butane Derivatives

The substitution of the methoxy groups in this compound with other heteroatoms or functional groups leads to the formation of butane derivatives with markedly different properties. This subsection will analyze the impact of replacing the oxygen atoms with sulfur, nitrogen, and fluorine, focusing on the resulting changes in molecular weight, boiling point, and density. For this comparative analysis, we will consider 1,2,3,4-tetrakis(methylthio)butane, butane-1,2,3,4-tetramine, and 1,2,3,4-tetrafluorobutane (B14292552) as the thio-, amino-, and fluoro-analogues, respectively.

The nature of the heteroatom plays a crucial role in determining the intermolecular forces and, consequently, the physical properties of the molecule. The electronegativity, size, and ability to participate in hydrogen bonding of the substituent group are key factors.

Table 2: Comparison of Physical Properties of Heteroatom-Substituted Butane Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₈H₁₈O₄ | 178.23 | (not available) | (not available) |

| 1,2,3,4-Tetrakis(methylthio)butane | C₈H₁₈S₄ | 242.49 | (not available) | (not available) |

| Butane-1,2,3,4-tetramine | C₄H₁₄N₄ | 118.18 | (not available) | (not available) |

| 1,2,3,4-Tetrafluorobutane | C₄H₆F₄ | 130.08 | (not available) | (not available) |

Analysis of Trends:

Thio-analogue (1,2,3,4-Tetrakis(methylthio)butane): Sulfur is larger and less electronegative than oxygen. The C-S bond is longer and weaker than the C-O bond. While sulfur is in the same group as oxygen, its ability to form hydrogen bonds is negligible. The significant increase in molecular weight for the thio-analogue would be the dominant factor leading to a predicted substantially higher boiling point compared to this compound due to stronger van der Waals forces.

Amino-analogue (Butane-1,2,3,4-tetramine): The primary amine groups (-NH₂) in butane-1,2,3,4-tetramine are capable of forming strong intermolecular hydrogen bonds. This extensive hydrogen bonding network would be expected to result in a significantly higher boiling point and density compared to its methoxy counterpart, despite its lower molecular weight. The strong intermolecular attractions in polyamines require a large amount of energy to overcome.

Analytical Methodologies for 1,2,3,4 Tetramethoxybutane Quantification and Detection in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 1,2,3,4-tetramethoxybutane, providing the means to separate it from impurities, starting materials, and other components within a sample matrix. Both gas and liquid chromatography offer viable pathways for its separation and purity assessment, with the choice depending on the sample matrix and analytical objective.

Gas Chromatography (GC) Method Development

Gas chromatography is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Method development focuses on optimizing separation efficiency and peak shape.

For analogous compounds like glycol ethers, capillary GC is the preferred method. gcms.cz The selection of the stationary phase is critical for achieving adequate resolution. Columns with polar stationary phases are often required for the analysis of polar analytes. mdpi.com A mid-polarity cyanopropylphenyl-based column, such as an Rxi®-1301Sil MS, or a high-polarity polyethylene (B3416737) glycol (PEG) phase like a DB-WAX, can provide excellent separation for these types of compounds. mdpi.comrestek.com The use of a highly polar column can allow for direct analysis without the need for a prior derivatization step. mdpi.com

A typical GC method would involve a temperature-programmed oven ramp to ensure the efficient elution of the analyte while separating it from components with different boiling points. A split/splitless injector is commonly used, with the split mode being beneficial for improving peak shape and reducing the load of sample components on the column. fda.gov Flame Ionization Detection (FID) is a robust choice for quantification due to its broad applicability to organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification (see section 8.2.1).

Below is a table with example parameters for a hypothetical GC method for this compound, based on established methods for glycol ethers. mdpi.comfda.gov

| Parameter | Example Value | Purpose |

| Column | DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film) | High-polarity stationary phase for retaining and separating polar analytes. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimized for separation efficiency and analysis time. |

| Injector | Split/Splitless | Allows for both high-concentration and trace-level analyses. |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the analyte without thermal degradation. |

| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates compounds based on boiling point and column interaction. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing quantitative data. |

| Detector Temp. | 260 °C | Prevents condensation of the analyte post-separation. |

High-Performance Liquid Chromatography (HPLC) for Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful alternative for analyzing this compound, particularly in complex mixtures or when the analyte is not sufficiently volatile for GC. As the compound lacks a strong UV-absorbing chromophore, detection is a key challenge in HPLC method development. researchgate.net

For highly polar compounds that are poorly retained on traditional reversed-phase columns, several strategies can be employed. researchgate.net One approach is to use a polar reversed-phase column (like an embedded-polar group C18) with a highly aqueous mobile phase. amazonaws.com For the analysis of the related compound 1,2,4-butanetriol, a C18 column with pure water as the mobile phase has been successfully used. researchgate.net

Since this compound does not absorb UV light, alternative detection methods are necessary. A Refractive Index Detector (RID) is a universal detector suitable for isocratic analyses where the mobile phase composition is constant. researchgate.netresearchgate.net Another option is an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are mass-based detectors that can be used with gradient elution. researchgate.net

A potential HPLC method for this compound is outlined in the table below.

| Parameter | Example Value | Purpose |

| Column | C18 Reversed-Phase (e.g., Micropak MCH-5, 5 µm) | Standard stationary phase for separating moderately polar compounds. |

| Mobile Phase | Isocratic Water or Water/Acetonitrile mixture | Simple mobile phase for use with RID; composition adjusted for optimal retention. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

| Detector | Refractive Index Detector (RID) | Universal detection for non-UV absorbing compounds in isocratic mode. |

Advanced Hyphenated Techniques for Identification

For unambiguous identification, especially at trace levels or in complex matrices, hyphenated techniques that couple the separation power of chromatography with the specificity of a spectroscopic detector are indispensable.

GC-MS for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile organic compounds. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint. youtube.com This technique has been successfully used to identify this compound in food matrices.